molecular formula C20H19N3O4S B2549031 3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 780792-90-7

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2549031
CAS RN: 780792-90-7
M. Wt: 397.45
InChI Key: AORGVRDUPXTLQW-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a quinoline derivative . Quinoline derivatives have been found to have various biological activities .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Combes/Conrad–Limpach reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold . This reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” can be confirmed chemically by its preparations with other pathways and its spectral data .


Chemical Reactions Analysis

Quinoline derivatives have been synthesized and characterized by analytical and spectrometrical methods . The newly synthesized quinoline derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .

Scientific Research Applications

PDK1 Inhibitors

This compound has been used in the design and synthesis of a library of 3-amino-1,2,4-triazine derivatives . These derivatives have been characterized for their PDK inhibitory activity using in silico, in vitro, and in vivo assays . Biochemical screenings showed that all synthesized compounds are potent and subtype-selective inhibitors of PDK .

Anticancer Drug Research

The compound can be used as NF-κB inhibitors , which could be useful in anticancer drug research . It has shown potential in the treatment of highly aggressive pancreatic ductal adenocarcinoma .

Treatment of Metabolic Diseases

Retinoid nuclear modulators, which are important agents for the treatment of metabolic diseases, can be developed from this compound .

Treatment of Immunological Diseases

The compound can also be used in the development of treatments for immunological diseases .

Neuroinflammation Treatment

Lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Antiulcer Effects

At effective antiulcer doses, this compound produced a sustained increase in gastric mucosal blood flow in conscious, restrained rats .

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Biologically and Pharmaceutically Important Compounds

The compound can be used in the synthesis of biologically and pharmaceutically important compounds . The method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-10-6-7-14(16(8-10)27-2)22-19(25)18-17(21)12-9-11-13(23-20(12)28-18)4-3-5-15(11)24/h6-9H,3-5,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORGVRDUPXTLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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